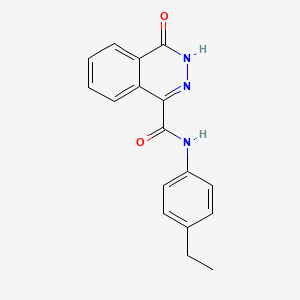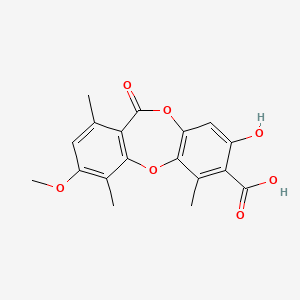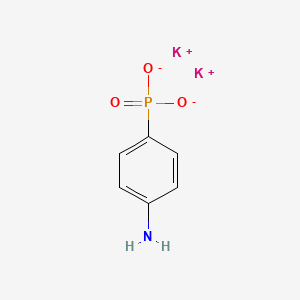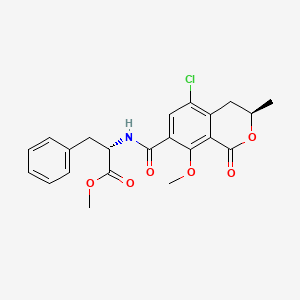![molecular formula C16H24ClN3OS B1211914 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Hypotensive Activity : The compound was synthesized using three-component condensation involving thiourea, ethyl acetoacetic ester, and anisaldehyde. The synthesized styryl derivatives exhibited hypotensive activity (Fazylov et al., 2016).
Antimicrobial Activity : Another study synthesized new compounds involving thiourea that demonstrated antibacterial and antifungal activities. This highlights the potential of thiourea derivatives in antimicrobial applications (Faty et al., 2010).
Chemical Synthesis and Reactions : A study focused on the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracil derivatives and examined their chemical reactions, showing the versatility of thiourea derivatives in chemical synthesis (Morita et al., 1983).
Radiochemical Applications : Research has been conducted on synthesizing compounds like [14C]Cefepime hydrochloride, which involved thiourea as a starting material. This application is crucial in radiochemical studies (Standridge & Swigor, 1993).
Biological and Pharmaceutical Research
Antioxidant and Antimicrobial Properties : Microwave-assisted synthesis of thiazolopyrimidine derivatives using thiourea showed that some compounds had moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).
DNA-Binding and Biological Activities : A study on nitrosubstituted acyl thioureas, including derivatives with methoxyphenyl groups, revealed their potential in DNA interaction studies and antimicrobial activities, indicating their relevance in pharmacological research (Tahir et al., 2015).
Molecular Docking and Cytotoxicity Studies : Research on compounds such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea explored molecular docking with DNA, cytotoxicity against cell lines, and theoretical studies, highlighting their application in cancer research and drug design (Mushtaque et al., 2016).
EGFR Inhibitors in Cancer Therapy : Benzimidazole derivatives bearing 1,2,4-triazole, including methoxyphenyl components, were studied for their anti-cancer properties as EGFR inhibitors, showing their potential in targeted cancer therapy (Karayel, 2021).
Environmental Fate Studies : The synthesis of [14C]pyrithiobac-sodium using thiourea was conducted for environmental fate evaluations in soils and plants, demonstrating the environmental research applications of thiourea derivatives (Ravi et al., 2006).
Pharmacological Study of Thiouronium Salts : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives were synthesized and subjected to pharmacological studies, revealing their potential in drug discovery (Chapman et al., 1971).
properties
Molecular Formula |
C16H24ClN3OS |
|---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]thiourea |
InChI |
InChI=1S/C16H24ClN3OS/c1-12-5-8-20(9-6-12)10-7-18-16(22)19-13-3-4-15(21-2)14(17)11-13/h3-4,11-12H,5-10H2,1-2H3,(H2,18,19,22) |
InChI Key |
LWULRPYIMPIYQD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCNC(=S)NC2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CC1CCN(CC1)CCNC(=S)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)






